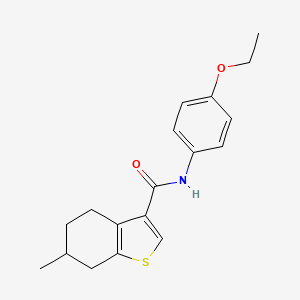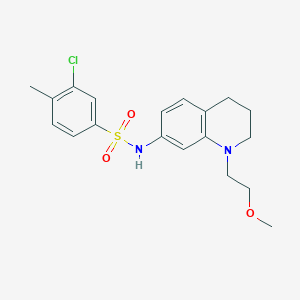
N-(4-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as EPTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPTB is a member of the benzothiophene class of compounds, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Scientific Research Applications
Synthesis of β-Lactam Antibiotics
This compound can be utilized in the synthesis of novel β-lactam antibiotics . The N-(4-ethoxyphenyl) group can be oxidatively removed by ceric ammonium nitrate, yielding N-dearylated 2-azetidinones . These intermediates are crucial for creating a variety of biologically active antibiotics, playing a central role in the semi-synthesis of novel anticancer agents like Taxol and Taxotere.
Development of Organic Semiconductors
The thiophene derivative aspect of the compound suggests its use in the development of organic semiconductors . Thiophene-mediated molecules are significant in the advancement of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . This application is pivotal in material science and industrial chemistry.
Pharmacological Research
Thiophene-based analogs, such as our compound, are known for their variety of pharmacological properties. They exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This makes them valuable for medicinal chemistry to improve compounds with diverse biological effects.
Corrosion Inhibition
In industrial applications, thiophene derivatives serve as corrosion inhibitors . The compound’s structural framework could be explored for its effectiveness in protecting metals from corrosion, which is essential in maintaining the integrity of industrial machinery and infrastructure.
Anesthetic Formulations
The compound’s structure is conducive to synthesizing anesthetics. For instance, articaine, a dental anesthetic, is a thiophene derivative used as a voltage-gated sodium channel blocker . Research into similar compounds could lead to the development of new anesthetic agents.
Anti-Inflammatory Drugs
Given the compound’s potential anti-inflammatory properties, it could be investigated for the development of nonsteroidal anti-inflammatory drugs (NSAIDs) . This application is particularly relevant in the treatment of chronic inflammatory conditions.
Anticancer Agent Synthesis
The compound’s role in the semi-synthesis of anticancer agents cannot be overstated. It could be a precursor in the creation of novel anticancer drugs , contributing to the fight against various forms of cancer .
Schiff Base Formation
Schiff bases and their transition metal complexes have versatile applications, including in medicinal chemistry. The compound could be used to synthesize Schiff bases, which are significant in the development of new drugs and materials .
properties
IUPAC Name |
N-(4-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-3-21-14-7-5-13(6-8-14)19-18(20)16-11-22-17-10-12(2)4-9-15(16)17/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMIATSCPAUCQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CSC3=C2CCC(C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzylthio)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2874488.png)

![3-Methyl-2-[(2-methylphenyl)formamido]butanoic acid](/img/structure/B2874494.png)

![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2874496.png)


![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine](/img/structure/B2874501.png)

![1-(4-chlorophenyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4(1H)-pyridazinone](/img/structure/B2874505.png)


![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone](/img/structure/B2874509.png)
